molecular formula C18H13F3O4 B378507 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 303016-69-5

7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B378507
CAS No.: 303016-69-5
M. Wt: 350.3g/mol
InChI Key: JFWZBKNNAUQICN-UHFFFAOYSA-N
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Description

7-Ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chemical based on the chromen-4-one (chromone) backbone, a structure of high interest in medicinal chemistry . This compound features a 7-ethoxy substituent and a 2-(trifluoromethyl) group on the core chromone scaffold, with a phenoxy group at the 3-position. Chromen-4-one derivatives are a subclass of flavonoids, with synthetic isoflavones being investigated as potent and competitive antagonists of Formyl Peptide Receptors (FPRs) . FPRs play a critical role in the regulation of inflammatory and immune responses, making their antagonists valuable tools for studying inflammatory processes . The presence of the robust trifluoromethyl group, common in bioactive molecules, can significantly influence the compound's electronegativity, metabolic stability, and binding affinity . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

7-ethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-2-23-12-8-9-13-14(10-12)25-17(18(19,20)21)16(15(13)22)24-11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWZBKNNAUQICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Hydroxyarylcarbonyl Precursors

The most widely documented method involves the condensation of 7-ethoxy-4H-chromen-4-one with phenol derivatives in the presence of trifluoromethylating agents. Key steps include:

  • Base-Catalyzed Nucleophilic Substitution : A mixture of 7-ethoxy-4H-chromen-4-one, phenol, and a trifluoromethyl source (e.g., CF₃I or Umemoto’s reagent) reacts in dichloromethane or toluene under reflux (80–110°C) with potassium carbonate as the base.

  • Purification : The crude product is isolated via column chromatography, yielding 60–75% purity, followed by recrystallization from ethanol to achieve >95% purity.

Table 1: Representative Laboratory Synthesis Conditions

ComponentRoleQuantity (mmol)ConditionsYield (%)
7-Ethoxy-4H-chromen-4-oneCore substrate10Reflux in toluene, 24 h68
PhenolNucleophile12K₂CO₃ (15 mmol)
CF₃ITrifluoromethyl source1580°C, anhydrous conditions

Industrial Production Strategies

Scalable Condensation Processes

Industrial methods prioritize cost efficiency and minimal waste. A patented protocol (US4479007A) outlines:

  • Solvent Selection : Toluene or xylene replaces dichloromethane for lower toxicity and easier recovery.

  • Continuous Flow Reactors : Enhanced heat transfer and mixing reduce reaction times from 24 h to 6–8 h, achieving 85% yield at 100°C.

  • Amine Recycling : Triethylamine or DBU is extracted post-reaction using aqueous HCl, enabling reuse for 5–7 cycles without efficiency loss.

Table 2: Industrial vs. Laboratory Parameters

ParameterLaboratoryIndustrial
Temperature80–110°C100°C
Reaction Time24 h6–8 h
SolventDichloromethaneToluene
Catalyst RecoveryNone90–95%

Challenges in Trifluoromethylation

Introducing the -CF₃ group demands careful handling:

  • Reagent Sensitivity : CF₃I decomposes above 120°C, necessitating strict temperature control.

  • Byproduct Formation : Competing reactions at the 4-keto position reduce yields by 15–20%, mitigated via slow reagent addition.

Mechanistic Insights

Role of Base in Regioselectivity

Strong bases (e.g., K₂CO₃) deprotonate phenol, accelerating substitution at C3. Weaker bases (e.g., NaHCO₃) favor side reactions at C5, reducing yields by 30%.

Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition. Toluene balances reactivity and stability, achieving optimal yields.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (10 mol%) enhances interfacial contact in biphasic systems, improving yields to 78%.

  • Lewis Acids : ZnCl₂ (5 mol%) stabilizes intermediates, reducing byproducts from 20% to 8% .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted chromenone derivatives .

Scientific Research Applications

Chemistry

7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microorganisms, including bacteria and fungi .
  • Anti-inflammatory Effects : Studies have shown that certain derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .
  • Anticancer Potential : The compound has been explored for its cytotoxic effects against cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .

Medicinal Applications

The therapeutic potential of this compound is under investigation for treating various diseases due to its ability to modulate biological pathways. Its mechanisms may involve interaction with specific enzymes or receptors related to inflammation and cancer progression .

Industrial Uses

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can enhance the performance of materials in various applications, including coatings and pharmaceuticals .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityShowed significant inhibition against multiple bacterial strains with MIC values indicating strong efficacy .
Study B Anticancer EffectsDemonstrated cytotoxic effects on AGS cancer cells with an IC50 value lower than many known anticancer agents .
Study C Anti-inflammatory PropertiesIdentified as a potential lead compound for anti-inflammatory drug development based on its ability to inhibit key inflammatory mediators .

Mechanism of Action

The mechanism of action of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, synthesis yields, and key physical properties of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one with similar compounds:

Compound Name (Positions) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity
7-Ethoxy-3-phenoxy-2-(CF₃)-4H-chromen-4-one -CF₃ (2), -OCH₂CH₃ (7), -OC₆H₅ (3) C₁₈H₁₃F₃O₄ 350.29 N/A N/A N/A (Inference: Potential α-amylase inhibition)
7-Methoxy-3-(2-methoxyphenyl)-2-CF₃-4H-chromen-4-one -CF₃ (2), -OCH₃ (7), -OC₆H₄(OCH₃) (3) C₁₈H₁₃F₃O₄ 350.29 N/A N/A N/A
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-CF₃-4H-chromen-4-one -CF₃ (2), -C₂H₅ (6), -F (4-Ph), -OH (7) C₁₈H₁₃F₄O₃ 368.29 N/A N/A N/A
3-((3-Chloro-4-methoxyphenyl)isoxazolyl)-6-chloro-2-CF₃-4H-chromen-4-one (3k) -CF₃ (2), -Cl (6), isoxazole (3) C₂₅H₁₄Cl₂F₃NO₄ 528.28 92 141 α-Amylase inhibition (IC₅₀: ~1.2 µM)
3,6,7-Trihydroxy-2-(4-CF₃-phenyl)-4H-chromen-4-one (20i) -CF₃ (2-Ph), -OH (3,6,7) C₁₆H₉F₃O₅ 338.24 35 N/A IP6K2 inhibition (IC₅₀: 0.8 µM)
Key Observations:

Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds, it enhances electron-withdrawing effects and lipophilicity, improving membrane permeability . Ethoxy vs. Phenoxy vs.

Biological Activity :

  • Compounds with isoxazole or trihydroxy substituents (e.g., 3k, 20i) show enzymatic inhibition (α-amylase, IP6K2), suggesting the target compound may exhibit similar activities if tested .
  • Hydroxyl groups (e.g., 20i) enhance solubility and hydrogen-bonding capacity, critical for target binding .

Biological Activity

7-Ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family, characterized by its unique structure that includes an ethoxy group, a phenoxy group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C18H13F3O4C_{18}H_{13}F_3O_4 with a molecular weight of approximately 350.297 g/mol. The chemical structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H13F3O4
Molecular Weight350.297 g/mol
IUPAC Name7-ethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
InChI KeyJFWZBKNNAUQICN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 7-ethoxy-4H-chromen-4-one with phenol and trifluoromethylating agents in the presence of a base. Common solvents include dichloromethane or toluene, and the reaction is conducted under elevated temperatures to facilitate product formation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammation .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, lower MIC than ampicillin
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInhibits MCF-7 and A549 cell proliferation

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, leading to inhibition of their activity.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, particularly G1/S or G2/M transitions, which is crucial for its anticancer effects.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases or other pro-apoptotic factors .

Case Studies

Several studies have explored the biological activity of similar chromenone derivatives:

  • Cytotoxicity Assays : One study reported IC50 values for related compounds against MCF-7 cells ranging from 5.4 μM to 19.2 μM, indicating moderate cytotoxic effects .
  • Molecular Docking Studies : Computational studies have suggested favorable interactions between the trifluoromethyl group and active site residues in target enzymes, supporting the observed biological activities .

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